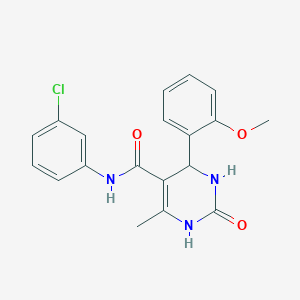
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17ClN2O3
- Molecular Weight : 336.78 g/mol
- IUPAC Name : this compound
This compound features a tetrahydropyrimidine backbone with various substituents that contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds within the tetrahydropyrimidine class exhibit significant antitumor properties. A study conducted by the Shanghai Institute of Materia Medica evaluated a series of similar compounds and found that modifications to the tetrahydropyrimidine structure could enhance inhibitory effects against various cancer cell lines, including lung adenocarcinoma cells (SPAC1) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SPAC1 | 10 | Inhibition of EGFR |
| Compound B | SPAC1 | 15 | Induction of apoptosis |
| This compound | SPAC1 | TBD | TBD |
Enzyme Inhibition
The compound has also been studied for its potential as a protein tyrosine kinase inhibitor. Protein tyrosine kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. Inhibiting these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Additionally, derivatives of tetrahydropyrimidines have shown antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups has been associated with increased antibacterial activity due to enhanced lipophilicity and membrane permeability .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of tetrahydropyrimidines and evaluated their biological activities. The synthesized compound this compound was tested against multiple cancer cell lines. Preliminary results indicated promising antitumor activity with an IC50 value that warrants further investigation .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the phenyl rings in modulating biological activity. The presence of electron-withdrawing groups like chlorine on one ring and electron-donating groups like methoxy on another significantly influenced the compound's potency against cancer cells .
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(25)21-11)14-8-3-4-9-15(14)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCCLOTFPBDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














